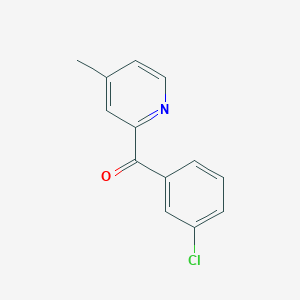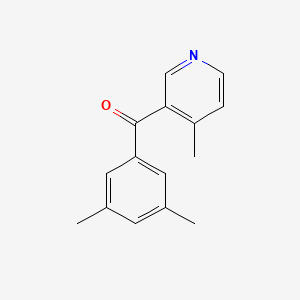
3-(3,5-Dimethylbenzoyl)-4-methylpyridine
Descripción general
Descripción
“3-(3,5-Dimethylbenzoyl)-4-methylpyridine” seems to be a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a 3,5-dimethylbenzoyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylbenzoyl)-4-methylpyridine” were not found, a related compound, cellulose tris(3,5-dimethylbenzoate), was synthesized by coating silica gel with cellulose and then derivatizing it with 3,5-dimethylbenzoyl chloride .
Aplicaciones Científicas De Investigación
Electroluminescent Properties and Structural Characterization
Mono-cyclometalated Pt(II) complexes bearing ligands related to the 3,5-dimethylbenzoyl-4-methylpyridine structure have been synthesized and characterized for their structural and electroluminescent properties. These complexes show potential applications in the development of new materials for optoelectronic devices due to their unique π−π stacking and Pt−Pt distances, which are greater than those found in classical systems (Ionkin, Marshall, & Wang, 2005).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, which are structurally similar to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, demonstrated their potential activity as corrosion inhibitors. The study provides insights into the inhibition efficiencies and reactive sites of these compounds, which could be beneficial for developing new corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
DNA-Binding Behaviors of Complexes
Research on polypyridyl Ru(II) complexes, incorporating ligands related to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, explored their binding to calf thymus DNA. The ancillary ligands in these complexes significantly affect their spectral properties and DNA-binding behaviors, making them candidates for biochemical applications and as tools in molecular biology (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
A study on the microwave-assisted synthesis of pyrazolopyridines, which are related to the structure of interest, revealed their significant antioxidant, antitumor, and antimicrobial activities. Such compounds, including 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, could be explored further for their therapeutic potentials (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Multicomponent Crystals and Charge-Transfer Interactions
The creation of ternary multicomponent crystals utilizing charge-transfer interactions, involving compounds structurally related to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, has been reported. These studies contribute to the understanding of crystal engineering and the development of materials with tailored properties (Seaton, Blagden, Munshi, & Scowen, 2013).
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-11(2)8-13(7-10)15(17)14-9-16-5-4-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZOXIYIIHPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225765 | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187167-90-3 | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



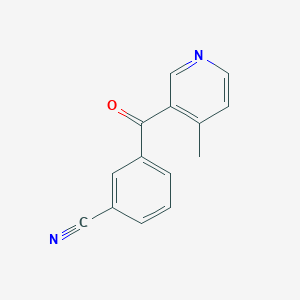
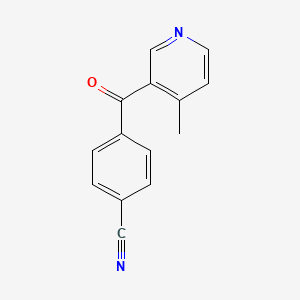
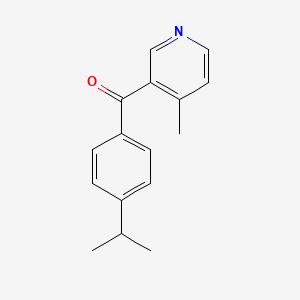
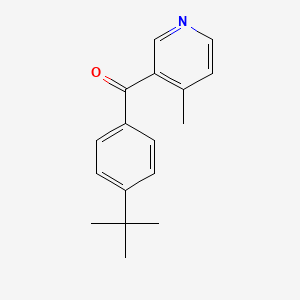
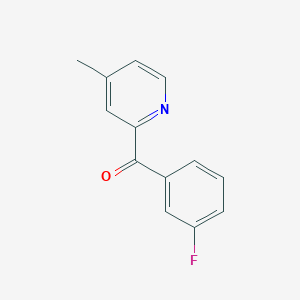
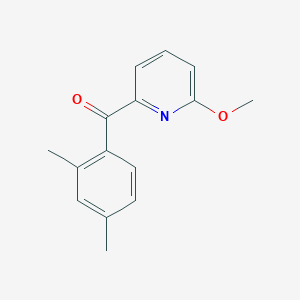
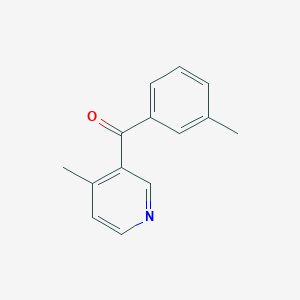
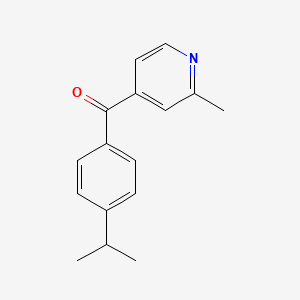
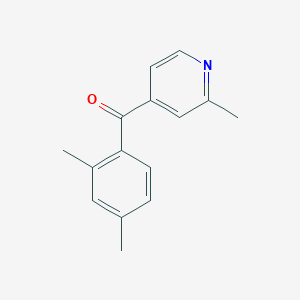
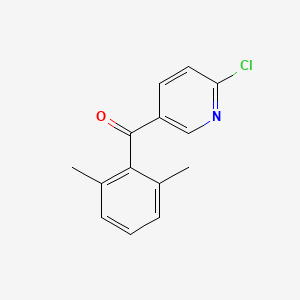
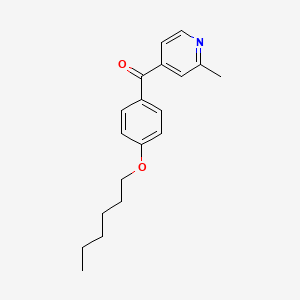
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)
